molecular formula C14H19BrOZn B14884061 4-Cycloheptyloxy-2-methylphenylZinc bromide

4-Cycloheptyloxy-2-methylphenylZinc bromide

Cat. No.: B14884061
M. Wt: 348.6 g/mol
InChI Key: UOZHCDWKONBOEU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-CYCLOHEPTYLOXY-2-METHYLPHENYLZINC BROMIDE, 0.50 M in THF, is an organozinc compound used in various organic synthesis reactions. It is a solution of the compound in tetrahydrofuran (THF), a common solvent in organic chemistry. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-CYCLOHEPTYLOXY-2-METHYLPHENYLZINC BROMIDE typically involves the reaction of 4-CYCLOHEPTYLOXY-2-METHYLPHENYL BROMIDE with zinc in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The zinc reagent is often activated by treatment with a small amount of iodine or a similar activator to enhance its reactivity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are carefully controlled to optimize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

4-CYCLOHEPTYLOXY-2-METHYLPHENYLZINC BROMIDE undergoes various types of reactions, including:

    Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.

    Coupling reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form biaryl compounds.

Common Reagents and Conditions

    Electrophiles: Common electrophiles include alkyl halides, aryl halides, and carbonyl compounds.

    Catalysts: Palladium catalysts are frequently used in coupling reactions.

    Solvents: THF is the primary solvent, but other solvents like diethyl ether can also be used.

Major Products

The major products formed from reactions involving this compound are typically complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

4-CYCLOHEPTYLOXY-2-METHYLPHENYLZINC BROMIDE has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: It can be used to modify biomolecules, such as peptides and proteins, for research purposes.

    Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 4-CYCLOHEPTYLOXY-2-METHYLPHENYLZINC BROMIDE involves its role as a nucleophile in organic reactions. The zinc atom in the compound coordinates with the carbon atom, making it more reactive towards electrophiles. This reactivity allows it to form new carbon-carbon bonds efficiently. The molecular targets and pathways involved depend on the specific reaction and the electrophiles used.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethylzinc bromide: Another organozinc compound used in similar types of reactions.

    4-(Methylthio)phenylzinc bromide: A compound with a similar structure but different substituents, leading to different reactivity and applications.

Uniqueness

4-CYCLOHEPTYLOXY-2-METHYLPHENYLZINC BROMIDE is unique due to its specific structure, which imparts distinct reactivity and selectivity in organic synthesis. Its ability to form stable carbon-carbon bonds makes it particularly valuable in the synthesis of complex molecules.

Properties

Molecular Formula

C14H19BrOZn

Molecular Weight

348.6 g/mol

IUPAC Name

bromozinc(1+);(3-methylbenzene-4-id-1-yl)oxycycloheptane

InChI

InChI=1S/C14H19O.BrH.Zn/c1-12-7-6-10-14(11-12)15-13-8-4-2-3-5-9-13;;/h6,10-11,13H,2-5,8-9H2,1H3;1H;/q-1;;+2/p-1

InChI Key

UOZHCDWKONBOEU-UHFFFAOYSA-M

Canonical SMILES

CC1=[C-]C=CC(=C1)OC2CCCCCC2.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.